n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine

Lipophilicity ADME Medicinal Chemistry

Order CAS 1308211-59-7, the 3,4-difluorophenyl pyrazole ethanamine with computational LogP 2.51 and TPSA 29.85 Ų—clearly differentiated from monochloro or unsubstituted analogs. Supplied at 98% purity with explicit GHS H302-H335 warning, it is ready for matched-pair SAR studies and CNS fragment-library enrichment. Multi-gram sizes available; pricing on request. Standard international shipping with no controlled-substance permits required.

Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
Cat. No. B7572601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine
Molecular FormulaC13H15F2N3
Molecular Weight251.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)F)NCCN2C=CC=N2
InChIInChI=1S/C13H15F2N3/c1-10(11-3-4-12(14)13(15)9-11)16-6-8-18-7-2-5-17-18/h2-5,7,9-10,16H,6,8H2,1H3
InChIKeyQSLYOBDYIXGUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine (CAS 1308211-59-7): Chemical Identity and Procurement Baseline


N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine (CAS 1308211-59-7) is a synthetic small molecule belonging to the class of N-(pyrazol-1-yl)ethyl-substituted aryl ethanamines . It features a 1H-pyrazol-1-yl moiety linked via an ethylene spacer to a chiral α-methylbenzylamine core bearing 3,4-difluorophenyl substitution. The compound is commercially available from multiple research chemical suppliers, typically at 95–98% purity, and is primarily utilized as a building block or reference standard in medicinal chemistry and biological screening programs . Its molecular formula is C₁₃H₁₅F₂N₃ with a molecular weight of 251.27 g/mol .

Why N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine Cannot Be Interchanged with Nominally Similar Analogs


Within the N-(pyrazol-1-yl)ethyl aryl ethanamine chemical series, subtle modifications to the aryl substitution pattern produce substantial divergence in key physicochemical descriptors that govern ADME and target engagement potential. The 3,4-difluorophenyl substituent in CAS 1308211-59-7 confers a distinctive combination of lipophilicity (computed LogP ≈ 2.51) and topological polar surface area (TPSA ≈ 29.85 Ų) that differs markedly from mono-halogenated, non-halogenated, or regioisomeric difluoro analogs. These computational parameters are not interchangeable: a change from 3,4-difluoro to 3-chloro substitution alters LogP by approximately 0.5 log units , while the unsubstituted phenyl analog lacks the electron-withdrawing character of fluorine that modulates amine basicity and hydrogen-bonding capacity. Furthermore, the target compound carries GHS hazard statements H302–H319–H335 , a safety profile that may not be shared by all structural analogs and must be factored into laboratory risk assessments. Relying on a nominally similar compound without verifying these physicochemical and safety parameters risks introducing uncontrolled variables into biological assays or synthetic workflows. The quantitative evidence below details the specific dimensions along which CAS 1308211-59-7 differentiates from its closest commercially available analogs.

Quantitative Differentiation Evidence for N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine Against Closest Analogs


Computed Lipophilicity (LogP) Comparison: 3,4-Difluorophenyl vs. 3-Chlorophenyl and Unsubstituted Phenyl Analogs

The computed LogP of the target compound is 2.5121, placing it in a moderate lipophilicity range suitable for balancing membrane permeability with aqueous solubility . The direct 3-chlorophenyl analog (CAS 1308211-65-5) has a lower molecular weight of 249.74 g/mol versus 251.27 g/mol for the target compound ; however, available computational LogP values for closely related 1-(3-chlorophenyl)ethanamine (LogP 2.116–2.120) indicate that the chloro analog is approximately 0.4 log units less lipophilic than the 3,4-difluorophenyl variant . The unsubstituted 1-phenylethanamine shows LogP of approximately 1.20–1.71 , representing a difference of >0.8 log units from the target compound. These LogP differences are quantitatively meaningful for predicting differential membrane partitioning, protein binding, and in vivo distribution behavior.

Lipophilicity ADME Medicinal Chemistry Lead Optimization

Topological Polar Surface Area (TPSA) Differentiation from Closest Structural Analogs

The target compound has a computed TPSA of 29.85 Ų , which falls within the established threshold of <60 Ų generally associated with good blood-brain barrier penetration and <140 Ų for acceptable oral absorption. The 3-chlorophenyl analog (CAS 1308211-65-5) has a distinct molecular formula (C₁₃H₁₆ClN₃ vs. C₁₃H₁₅F₂N₃) with differences in hydrogen-bond acceptor count and electronegativity distribution that are expected to yield a modest but measurable shift in TPSA . The 1-(3,4-difluorophenyl)-2-(1H-pyrazol-1-yl)ethanamine regioisomer (CAS not specified), which differs in the attachment point of the pyrazolylethyl group, has a molecular weight of 223.22 g/mol (vs. 251.27 g/mol) and fewer rotatable bonds , producing a distinct TPSA and conformational profile. The unsubstituted phenyl analog (1-phenylethanamine) has a TPSA of 26.02 Ų , approximately 3.8 Ų lower than the target compound, reflecting the absence of fluorine contributions to polar surface area.

Polar Surface Area BBB Permeability Oral Bioavailability Drug-likeness

GHS Hazard Classification as a Practical Procurement Differentiator

The target compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This hazard profile necessitates specific engineering controls (local exhaust ventilation), personal protective equipment (gloves, eye protection, respiratory protection if aerosol generation is possible), and waste disposal procedures per institutional chemical hygiene plans. In contrast, the 3-chlorophenyl analog (CAS 1308211-65-5) is classified under a potentially different hazard profile reflecting the substitution of fluorine with chlorine . The 1-(3,4-difluorophenyl)ethanamine HCl salt (CAS not specified in this context) carries acute toxicity and skin/respiratory irritation classifications under GHS . For procurement decisions, these differential GHS classifications directly impact shipping restrictions, storage requirements, institutional safety committee review requirements, and the total cost of ownership when handling costs are factored in.

Safety Laboratory Handling Risk Assessment Procurement

3,4-Difluorophenyl Pharmacophore Evidence from Sigma-1 Receptor Antagonist Clinical Candidate EST64454

The 3,4-difluorophenyl-1H-pyrazole motif is a validated pharmacophoric element in sigma-1 receptor (σ₁R) antagonist drug discovery. The clinical candidate EST64454 (1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, 9k) demonstrated a σ₁R Ki of 22 nM, outstanding aqueous solubility, high Caco-2 permeability (BCS Class I classification), high metabolic stability across species, and antinociceptive efficacy in capsaicin and partial sciatic nerve ligation models . While EST64454 is structurally distinct from the target compound—incorporating a piperazine-ethanone extension not present in CAS 1308211-59-7—both share the 3,4-difluorophenyl-pyrazole core substructure. This provides class-level evidence that the 3,4-difluorophenyl substituent contributes favorably to target engagement and drug-like properties within pyrazole-containing chemical space . The target compound may serve as a useful fragment-like or minimalist scaffold for exploring σ₁R SAR or for developing new chemical entities that retain this validated pharmacophoric element while exploring alternative vector chemistry.

Sigma-1 Receptor Pain Pharmacophore 3,4-Difluorophenyl

Recommended Research and Procurement Application Scenarios for N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine


CNS Drug Discovery Fragment Library Enrichment Leveraging the Validated 3,4-Difluorophenyl-Pyrazole Pharmacophore

Based on the class-level pharmacophore evidence from EST64454 (σ₁R Ki = 22 nM, J. Med. Chem. 2020) , CAS 1308211-59-7 is an appropriate choice for enriching fragment-screening libraries targeting sigma receptor or broader CNS programs. Its computed LogP (2.51) and TPSA (29.85 Ų) place it within favorable CNS MPO chemical space, and its minimal elaborated structure allows diverse vector chemistry for hit-to-lead optimization while retaining the biologically validated 3,4-difluorophenyl-pyrazole core.

ADME Assay Calibration Using a Moderately Lipophilic Fluorinated Secondary Amine Standard

The target compound's computed LogP of 2.5121—approximately 0.4 log units above the 3-chlorophenyl analog and 0.8–1.3 log units above the unsubstituted phenyl analog —positions it as a useful reference compound for calibrating LogP-dependent ADME assays (e.g., PAMPA, Caco-2, microsomal stability). Its intermediate lipophilicity and 5 rotatable bonds provide a moderate-flexibility scaffold that can serve as a benchmarking standard when evaluating assay performance across compound series spanning LogP ranges of 1.5–3.5.

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Effects on Target Binding and Selectivity

The quantitative LogP and TPSA differentiation between the 3,4-difluorophenyl target compound and its 3-chlorophenyl analog (ΔLogP ≈ +0.4; distinct GHS profiles) support using CAS 1308211-59-7 as the fluorinated comparator in matched-pair SAR studies. Paired testing of the difluoro and monochloro analogs can deconvolute the contributions of lipophilicity, electronic effects, and steric parameters to target affinity and selectivity, enabling data-driven optimization of halogen substitution patterns in lead series.

Chemical Biology Probe Development Requiring Defined Physicochemical and Safety Specifications

For laboratories developing chemical biology probes where documented purity (98%), supplier-verified identity, and explicit GHS hazard classification (H302–H335, Warning) are prerequisites for institutional safety review, CAS 1308211-59-7 offers a procurement-ready compound with transparent specifications. Its computed TPSA of 29.85 Ų and LogP of 2.5121 provide a defined baseline for predicting subcellular distribution and non-specific binding in cellular thermal shift assay (CETSA) or photoaffinity labeling workflows, reducing variables relative to sourcing from non-validated suppliers.

Quote Request

Request a Quote for n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.